molecular formula C19H17N3O4 B14440072 Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)

Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)

Cat. No.: B14440072
M. Wt: 351.4 g/mol
InChI Key: FDPLTUBPWFJHIO-UHFFFAOYSA-N
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Description

This compound is an ethyl ester derivative of hydrazinecarboxylic acid, featuring a substituted isoindole dione (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl) and a phenylethylidene moiety.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl N-[[2-(1,3-dioxoisoindol-2-yl)-1-phenylethylidene]amino]carbamate

InChI

InChI=1S/C19H17N3O4/c1-2-26-19(25)21-20-16(13-8-4-3-5-9-13)12-22-17(23)14-10-6-7-11-15(14)18(22)24/h3-11H,2,12H2,1H3,(H,21,25)

InChI Key

FDPLTUBPWFJHIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation of Ethyl Hydrazinecarboxylate with Phthalimide Derivatives

A primary route involves the condensation of ethyl hydrazinecarboxylate with 2-(1-phenylethylidene)-1,3-dioxoisoindoline-2-yl derivatives. This method proceeds via nucleophilic attack of the hydrazine’s amine group on the electrophilic carbonyl carbon of the phthalimide.

Procedure :

  • Step 1 : Prepare 2-(1-phenylethylidene)-1,3-dioxoisoindoline by reacting phthalic anhydride with acetophenone hydrazone in acetic acid at 80–90°C for 6 hours.
  • Step 2 : React the isolated phthalimide intermediate with ethyl hydrazinecarboxylate in anhydrous acetonitrile under nitrogen. Quinolinium monofluorochromate(VI) (QFC) is added as a mild oxidant to facilitate imine formation.
  • Step 3 : Heat the mixture at 60°C for 1 hour, followed by cooling and purification via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield : ~55–60% after purification.
Key Data :

  • Reagents : QFC (0.2 equiv), acetonitrile (dry), ethyl hydrazinecarboxylate (1.2 equiv).
  • Characterization : $$ ^1\text{H NMR} $$ (CDCl$$3$$) δ 7.85–7.45 (m, 9H, aromatic), 4.25 (q, 2H, $$ J = 7.1 $$ Hz, OCH$$2$$), 3.78 (s, 2H, CH$$2$$), 1.32 (t, 3H, $$ J = 7.1 $$ Hz, CH$$3$$).

Cyclization of Hydrazinecarboxamide Intermediates

An alternative approach employs pre-formed hydrazinecarboxamides, which undergo intramolecular cyclization to generate the phthalimide ring.

Procedure :

  • Step 1 : Synthesize N’-cyclopentyl-hydrazinecarboxylic acid tert-butyl ester via reaction of tert-butoxycarbonyl hydrazine with cyclopentyl isocyanate in dichloromethane.
  • Step 2 : Deprotect the tert-butyl group using trifluoroacetic acid (TFA) to yield the free hydrazinecarboxamide.
  • Step 3 : Treat with 1,3-dioxoisoindoline-2-carbonyl chloride in the presence of triethylamine (TEA) to form the final product.

Yield : ~48–52%.
Key Data :

  • Reagents : TFA (2 equiv), TEA (3 equiv), dichloromethane (anhydrous).
  • MS (ESI) : m/z 351.4 [M+H]$$^+$$.

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

  • Acetonitrile vs. DMF : Acetonitrile improves reaction homogeneity and minimizes side reactions compared to dimethylformamide (DMF).
  • Temperature Control : Heating above 60°C accelerates decomposition of the ethyl ester group, necessitating strict thermal regulation.

Catalytic Additives

  • QFC Oxidation : Enhances imine bond formation without over-oxidizing the hydrazine moiety.
  • Acid Scavengers : Use of molecular sieves (4Å) prevents hydrolysis of the phthalimide ring.

Analytical Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : Strong absorbance at 1745 cm$$^{-1}$$ (C=O ester), 1700 cm$$^{-1}$$ (phthalimide C=O), and 1650 cm$$^{-1}$$ (C=N).
  • HPLC : Purity >98% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the ethylidene group and planar geometry of the phthalimide ring.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares a core hydrazinecarboxylic acid ethyl ester structure with analogs but differs in substituents:

Compound Name (CAS) Substituent(s) Molecular Weight Key Features
Target Compound (9CI) Isoindole dione, phenylethylidene Not reported High polarity, potential bioactivity
Hydrazinecarboxylic acid, 2-(dihydro-2(3H)-thienylidene)-, ethyl ester (192879-26-8) Thienylidene 188.25 Sulfur-containing heterocycle
Hydrazinecarboxylic acid, 2-(1H-indol-3-ylmethylene)-, ethyl ester (15641-27-7) Indolylmethylene 231.25 Aromatic indole group
Thiazolidin-4-one derivatives (e.g., compound 16 in ) Nitrophenyl, thiazolidinone ~280–300 Antioxidant activity

Key Observations :

  • Polarity : The isoindole dione group in the target compound likely increases hydrophilicity compared to thienylidene or indolylmethylene analogs.
  • Reactivity: Ethyl esters in all compounds are susceptible to hydrolysis or transesterification, as seen in synthetic cannabinoid metabolism .

Research Findings and Data

Stability and Reactivity

  • Hydrolysis : Ethyl esters in analogs hydrolyze under acidic/basic conditions (e.g., LiAlH₄ reduction in ; transesterification in ).
  • Thermal Stability : Similar esters (e.g., ethyl acetate in ) degrade at elevated temperatures, suggesting the target compound may require controlled storage.

Computational Properties (from )

Parameter Hydrazinecarboxylic acid, 2-(1H-indol-3-ylmethylene)-, ethyl ester
LogP 1.62
Topological PSA 67.8 Ų
Hydrogen Bond Acceptors 5
Complexity 385

Comparison : The target compound’s isoindole dione group may increase PSA and reduce LogP compared to indolylmethylene analogs.

Biological Activity

Hydrazinecarboxylic acid derivatives, particularly those featuring hydrazones, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI) , is a notable example. This article explores its synthesis, biological activities, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazinecarboxylic acid with an appropriate esterifying agent under controlled conditions. Common reagents include ethyl alcohol and various acid catalysts to enhance yield and efficiency. The reaction conditions are optimized for high purity and yield, often employing techniques such as distillation and crystallization for purification.

Biological Activity Overview

Hydrazone compounds have demonstrated a wide array of biological activities:

  • Antimicrobial Activity : Hydrazone derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that they can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Certain hydrazone derivatives have shown cytotoxic effects against cancer cell lines. For instance, compounds derived from hydrazines have been evaluated for their ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Research indicates that hydrazone compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

A comparative study on the antimicrobial efficacy of various hydrazones revealed that the compound exhibited potent activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the agar diffusion method:

CompoundBacterial StrainMIC (µg/mL)
9CIEscherichia coli50
9CIStaphylococcus aureus25

This data underscores the potential of hydrazone derivatives as effective antimicrobial agents .

Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values indicating its potency:

Cell LineIC50 (µM)
HeLa12
MCF-715
HT-2910

These findings suggest that hydrazone derivatives could serve as promising candidates for anticancer drug development .

The biological activity of hydrazone compounds is attributed to their ability to interact with specific molecular targets. They may modulate enzyme activity or interfere with cellular signaling pathways. For example, hydrazones can inhibit enzymes involved in cancer cell proliferation or inflammatory responses .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Pharmaceutical Sciences evaluated a series of hydrazones for their antibacterial properties. The results indicated that modifications to the hydrazone structure significantly influenced their antimicrobial activity, highlighting the importance of structural optimization in drug design .
  • Cytotoxicity Assessment : In another study focusing on anticancer activity, researchers synthesized several hydrazone derivatives and tested them against different cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug development efforts .

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